5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole
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Overview
Description
5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, an isopropylthio group, and a p-tolyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Substituents: The dichlorophenyl, isopropylthio, and p-tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of appropriate halogenated precursors and thiols in the presence of catalysts or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires:
Efficient Catalysts: To enhance reaction rates and yields.
Controlled Reaction Conditions: Such as temperature, pressure, and pH, to ensure consistency and purity of the final product.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole
- 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- 5-(3,4-dichlorophenyl)-2-(propylthio)-1-(p-tolyl)-1H-imidazole
Uniqueness
5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole stands out due to the presence of the isopropylthio group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-12(2)24-19-22-11-18(14-6-9-16(20)17(21)10-14)23(19)15-7-4-13(3)5-8-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAFPMWGZSLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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